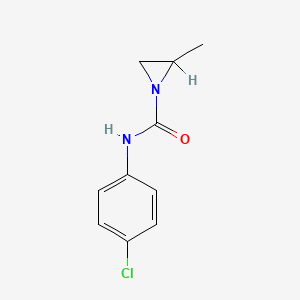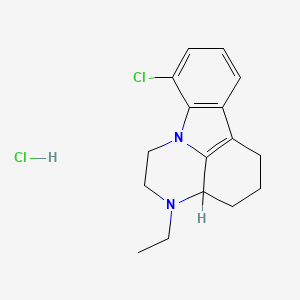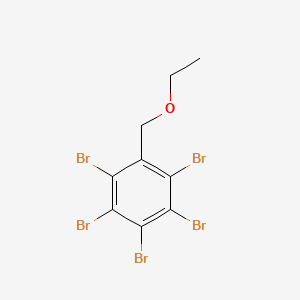![molecular formula C11H14N2O B14440878 2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole CAS No. 78542-65-1](/img/structure/B14440878.png)
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole typically involves the condensation of 2-methoxybenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-[(2-Hydroxyphenyl)methyl]-4,5-dihydro-1H-imidazole.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[(2-Hydroxyphenyl)methyl]-4,5-dihydro-1H-imidazole
Reduction: Dihydroimidazole derivatives
Substitution: Halogenated or alkylated imidazole derivatives
Aplicaciones Científicas De Investigación
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Hydroxyphenyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(2-Chlorophenyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(2-Bromophenyl)methyl]-4,5-dihydro-1H-imidazole
Uniqueness
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
78542-65-1 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2O/c1-14-10-5-3-2-4-9(10)8-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13) |
Clave InChI |
OHOVWBYTHBAJNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


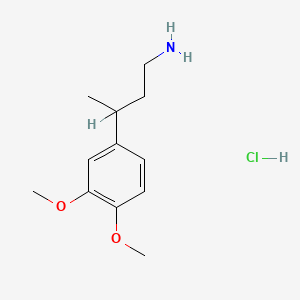
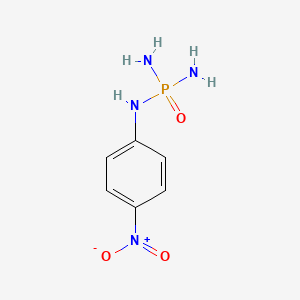
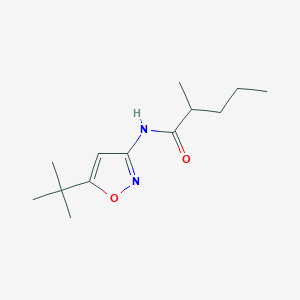
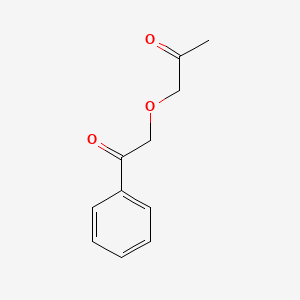
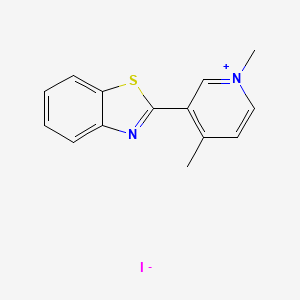
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
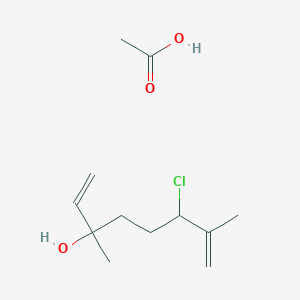
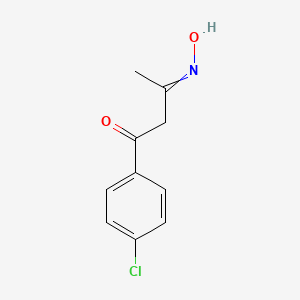
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
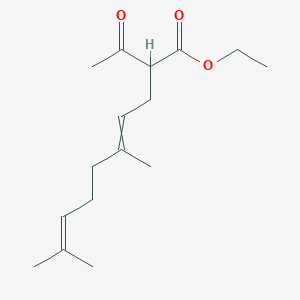
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
